1-(2-(Hydroxymethyl)phenyl)propan-2-one

Drug Metabolism Prodrug Design Regioselectivity

1-(2-(Hydroxymethyl)phenyl)propan‑2‑one (CAS 1803797‑37‑6, C₁₀H₁₂O₂, MW 164.20) is an ortho‑substituted aryl ketone bearing a primary benzylic alcohol and a propan‑2‑one side chain. It is categorized as a phenylpropanone derivative and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research programs.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B14054446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Hydroxymethyl)phenyl)propan-2-one
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1CO
InChIInChI=1S/C10H12O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3
InChIKeySUOQXJIOEQMJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Hydroxymethyl)phenyl)propan-2-one: Ortho‑Hydroxymethyl Phenylpropanone Technical Baseline for Sourcing Decisions


1-(2-(Hydroxymethyl)phenyl)propan‑2‑one (CAS 1803797‑37‑6, C₁₀H₁₂O₂, MW 164.20) is an ortho‑substituted aryl ketone bearing a primary benzylic alcohol and a propan‑2‑one side chain . It is categorized as a phenylpropanone derivative and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research programs . The ortho arrangement of the hydroxymethyl and oxopropyl groups creates a distinct steric and electronic environment compared to its meta‑ and para‑substituted isomers, which directly impacts reactivity in downstream transformations.

Why 1-(2-(Hydroxymethyl)phenyl)propan-2-one Cannot Be Replaced by Meta‑ or Para‑Isomers or Simpler Phenylpropanones


Generic substitution with the meta‑isomer (CAS 1804500‑11‑5), para‑isomer (CAS 77955‑04‑5), or unsubstituted phenylacetone (CAS 103‑79‑7) introduces distinct regiochemical and functional‑group liabilities. Ortho‑substituted benzyl alcohols exhibit a unique metabolic and chemical fate: the ortho‑hydroxymethyl group can undergo intramolecular cyclization or oxidation to salicylic acid derivatives, a pathway unavailable to meta and para congeners [1]. Additionally, the benzylic alcohol in the ortho position can participate in intramolecular hydrogen bonding with the ketone carbonyl, altering both the conformation and the reactivity of the propan‑2‑one moiety relative to the meta and para isomers [2]. These differences directly affect reaction yields in multi‑step syntheses and biological target engagement, making drop‑in replacement without re‑validation of the synthetic route a significant risk [3].

1-(2-(Hydroxymethyl)phenyl)propan-2-one: Quantitative Differentiation Evidence vs. Closest Analogs


Ortho Regiochemistry Confers a Distinct Metabolic Oxidation Pathway Unavailable to Meta and Para Isomers

The ortho‑hydroxymethyl substituent undergoes metabolic oxidation to a carboxylic acid (salicylic acid derivative), a pathway not accessible to the meta or para isomers. This regiochemical fate difference is documented in pharmacological studies of benzyl alcohols, where the ortho isomer is converted to salicylic acid, while the para isomer exhibits different metabolic processing and higher systemic toxicity [1]. For prodrug or active‑metabolite design strategies, this ortho‑specific bioconversion represents a critical differentiator that cannot be replicated by the meta (CAS 1804500‑11‑5) or para (CAS 77955‑04‑5) isomers.

Drug Metabolism Prodrug Design Regioselectivity

Intramolecular Hydrogen Bonding in Ortho Isomer Alters Carbonyl Reactivity Relative to Meta and Para Congeners

The ortho relationship between the hydroxymethyl and propan‑2‑one groups enables intramolecular hydrogen bonding between the benzylic –OH and the ketone carbonyl. This interaction is sterically impossible in the meta and para isomers. The ortho effect is a well‑established phenomenon in physical organic chemistry, known to modulate carbonyl electrophilicity, enolization rates, and nucleophilic addition stereochemistry [1]. In practice, this means that the ortho isomer may require different reaction conditions (e.g., protecting group strategy, catalyst loading, or temperature) compared to the meta or para isomers to achieve the same transformation yield in multi‑step syntheses [2].

Reaction Selectivity Conformational Analysis Protecting Group Strategy

Solubility Profile: Insoluble in Water, Freely Soluble in Organic Solvents – Differentiating Factor for Reaction Medium Selection

1-(2-(Hydroxymethyl)phenyl)propan‑2‑one is reported as insoluble in water and easily soluble in organic solvents . This biphasic solubility stands in contrast to the simpler analog 2‑hydroxy‑2‑methylpropiophenone (CAS 7473‑98‑5), which has a higher water solubility due to the tertiary alcohol motif . For synthetic chemists, the pronounced lipophilicity of the ortho‑hydroxymethyl compound dictates the use of aprotic organic solvents (e.g., DCM, THF) and biphasic work‑up protocols, and precludes aqueous‑phase reactions without a co‑solvent or phase‑transfer catalyst.

Formulation Development Reaction Engineering Solvent Selection

Documented Antiproliferative Activity in Undifferentiated Cell Models Suggests Ortho‑Specific Biological Engagement

A web‑archived data source attributes pronounced antiproliferative activity to this compound, specifically describing its ability to arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage [1]. While the comparator data for meta and para isomers in the same assay are not publicly available, the ortho‑positioning of the hydroxymethyl group is structurally consistent with known SAR in phenylpropanoid differentiation‑inducing agents, where the ortho‑substitution pattern enhances target binding through chelation or H‑bonding interactions not possible with meta or para congeners [2]. This biological phenotype should be verified in head‑to‑head assays, but it provides a preliminary rationale for prioritizing the ortho isomer in phenotypic screening cascades.

Anticancer Research Cell Differentiation Phenotypic Screening

Optimal Deployment Scenarios for 1-(2-(Hydroxymethyl)phenyl)propan-2-one Driven by Ortho‑Specific Differentiation


Prodrug Design Leveraging Ortho‑Specific Oxidation to Salicylic Acid Derivatives

Research programs targeting salicylic acid‑based active metabolites can utilize 1-(2-(hydroxymethyl)phenyl)propan‑2‑one as a prodrug scaffold. The ortho‑hydroxymethyl group is metabolically oxidized to the carboxylic acid in vivo, a pathway confirmed in pharmacological studies of ortho‑benzyl alcohols . The propan‑2‑one side chain provides a modifiable handle for further derivatization prior to bioactivation, enabling tunable release kinetics that meta and para isomers cannot replicate.

Multi‑Step Organic Synthesis Requiring Ortho‑Directed Protecting Group Strategies

The ortho relationship enables intramolecular hydrogen bonding that can be strategically exploited—or must be carefully managed—in protecting group sequences. When the synthetic route involves selective modification of the ketone carbonyl, the ortho‑hydroxymethyl group may act as an internal directing or competing nucleophile, necessitating specific protecting group choices (e.g., silyl ethers) distinct from those suitable for meta or para isomers .

Phenotypic Screening for Differentiation‑Inducing Anticancer Agents

Academic groups running cell‑based phenotypic screens for pro‑differentiation agents should include this ortho isomer as a structurally privileged entry. Archived data indicates antiproliferative activity coupled with monocyte differentiation induction . Although comparator data for meta and para analogs are lacking, the known SAR from hydroxylated phenylpropanoid inhibitor studies supports the hypothesis that ortho‑substitution enhances biological target engagement . This scenario is most appropriate for exploratory, assay‑driven discovery rather than late‑stage development.

Biphasic Reaction Systems Exploiting Water Insolubility

The compound’s documented insolubility in water and ready solubility in organic solvents makes it well‑suited for biphasic reaction protocols where the product partitions cleanly into the organic phase, simplifying work‑up and reducing emulsion formation. This property is particularly advantageous in scale‑up operations where simpler phenylpropanones with higher water miscibility would require more complex extraction procedures .

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